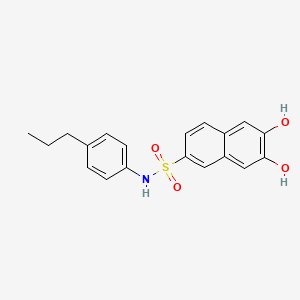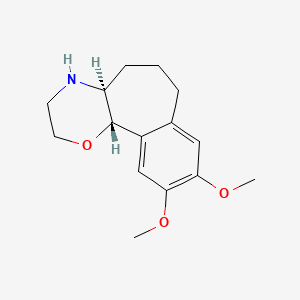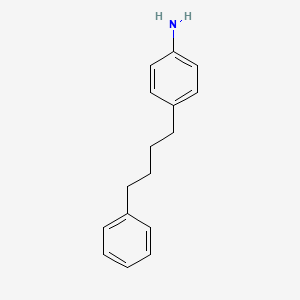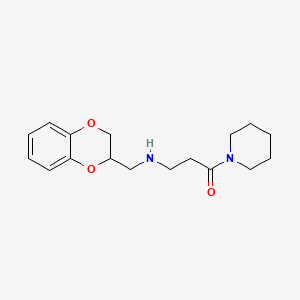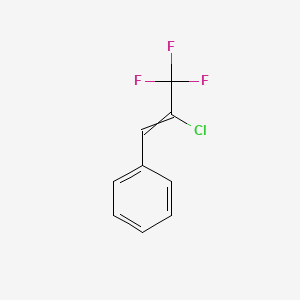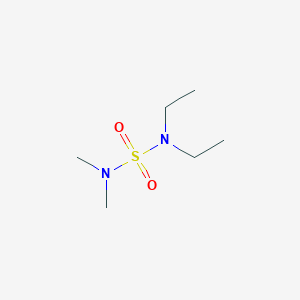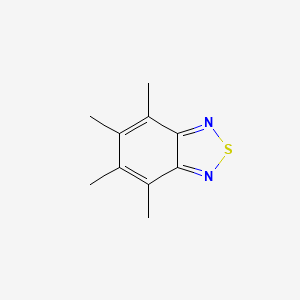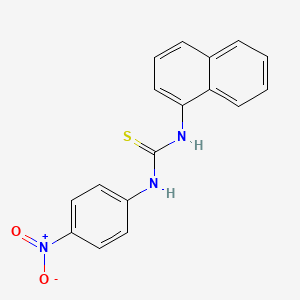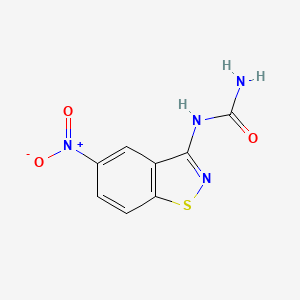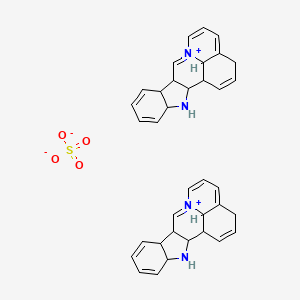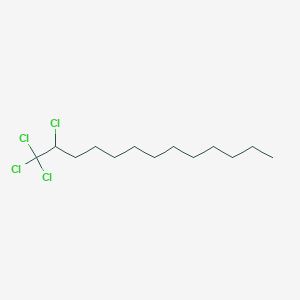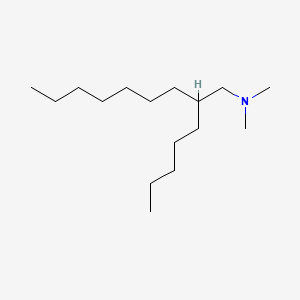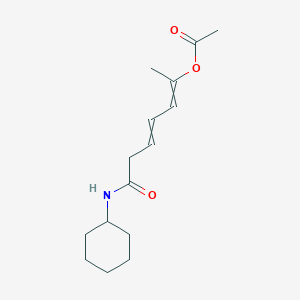
7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate is an organic compound that features a cyclohexylamino group attached to a hepta-2,4-dien-2-yl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate typically involves the following steps:
Formation of the Hepta-2,4-dien-2-yl Backbone: This can be achieved through a series of aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired diene structure.
Introduction of the Cyclohexylamino Group: The cyclohexylamine is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate diene compound with cyclohexylamine under controlled conditions to ensure the formation of the cyclohexylamino group.
Acetylation: The final step involves acetylation of the compound to introduce the acetate group. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler compound with similar amine functionality.
Hepta-2,4-dien-2-yl acetate: Lacks the cyclohexylamino group but shares the diene and acetate structure.
Cyclohexylacetate: Contains the cyclohexyl and acetate groups but lacks the diene structure.
Uniqueness
7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate is unique due to its combination of a cyclohexylamino group with a hepta-2,4-dien-2-yl acetate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
106675-83-6 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
[7-(cyclohexylamino)-7-oxohepta-2,4-dien-2-yl] acetate |
InChI |
InChI=1S/C15H23NO3/c1-12(19-13(2)17)8-6-7-11-15(18)16-14-9-4-3-5-10-14/h6-8,14H,3-5,9-11H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
KQKNKZKSOPVHQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CCC(=O)NC1CCCCC1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


